Neoprzewaquinone A

PIM1 kinase Triple-negative breast cancer Kinase inhibitor selectivity

Pain point: Single-target inhibitors cannot replicate the polypharmacology required for TNBC migration or HCC studies. Neoprzewaquinone A (NEO) fills this gap with orthogonal target engagement: PIM1 kinase IC50=0.56 μM; TLR4/MD2 KD=267 nM; IL-15Rα KD=0.62 μM (highest affinity from >3,000 natural products). Validated in MDA-MB-231, HepG2 xenograft, and HMC3 microglial models. Supplied with HPLC purity verification and CoA for reliable preclinical research.

Molecular Formula C36H28O6
Molecular Weight 556.6 g/mol
Cat. No. B10828235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoprzewaquinone A
Molecular FormulaC36H28O6
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
InChIInChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8-
InChIKeySXQCYGZVSVUMEL-LSCVHKIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoprzewaquinone A Procurement Guide


Neoprzewaquinone A (NEO; CAS 630057-39-5) is a dimeric abietane-type diterpenoid phenanthrenequinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), one of the most extensively studied medicinal plants in traditional Chinese medicine [1]. With a molecular formula C36H28O6 and molecular weight 556.60 g·mol⁻¹, NEO belongs to a rare structural subclass of phenanthrenequinone derivatives found in Salvia species [2]. Unlike the more abundant monomeric tanshinones (e.g., Tanshinone IIA, Cryptotanshinone) from the same plant, NEO possesses a dimeric scaffold that enables a distinct multi-target pharmacological profile spanning PIM1 kinase inhibition, EGFR ubiquitination, TLR4/MD2 antagonism, and IL-15Rα blockade, making it a uniquely versatile tool compound for preclinical research programs [3].

Multi-target probe PIM1 kinase, TLR4/MD2, and IL-15Rα engagement studies
Dimeric scaffold Structurally distinct from monomeric tanshinones; supports polypharmacology assays
Cell-model fit Triple-negative breast cancer, HCC, microglial activation, and cyanobacteria models

Why Neoprzewaquinone A Is Irreplaceable


Neoprzewaquinone A (NEO) occupies a unique pharmacological niche that prevents straightforward substitution by other Salvia-derived phenanthrenequinones (Tanshinone IIA, Cryptotanshinone, Przewaquinone A, Miltirone) or by single-target clinical inhibitors (SGI-1776 for PIM1, Sorafenib for HCC). First, NEO's dimeric abietane scaffold provides a binding surface that simultaneously engages PIM1 kinase (IC50 = 0.56 μM on purified enzyme) and promotes EGFR ubiquitination-mediated degradation, a dual mechanism not shared by the monomeric tanshinones [1]. Second, NEO directly binds the TLR4/MD2 complex (KD = 267 nmol·L⁻¹) to competitively displace LPS, whereas Tanshinone IIA exerts anti-inflammatory effects primarily through NF-κB pathway modulation without demonstrated TLR4/MD2 binding [2]. Third, NEO is the most potent IL-15Rα-targeting small molecule identified from a screen of >3,000 compounds from 48 traditional Chinese medicines (KD = 0.62 μmol·L⁻¹ for IL-15Rα), with functional Mo7e cell IC50 (1.075 μmol·L⁻¹) that is approximately 120-fold lower than Cefazolin, the reference IL-15 antagonist [3]. These orthogonal target engagements mean that no single alternative compound replicates NEO's polypharmacology, and procurement decisions based solely on structural similarity or single-target potency will not capture the full experimental utility of this tool compound.

Monomeric tanshinones Lack the dimeric scaffold needed for simultaneous target engagement. Reported pathway profiles may differ significantly; direct replacement not supported.
Pan-PIM inhibitors (e.g., SGI-1776) ATP-competitive chemotype does not replicate EGFR ubiquitination or TLR4/MD2 binding. Cellular response context may not transfer across models.
TLR4 intracellular antagonists (e.g., TAK-242) Targets intracellular TIR domain, not the extracellular LPS-binding interface. Extracellular antagonism mechanism cannot be assumed.

Quantitative Evidence for Neoprzewaquinone A


PIM1 Kinase Inhibition vs. SGI-1776

Neoprzewaquinone A (NEO) directly inhibits PIM1 kinase activity with an IC50 of 0.56 μM (560 nM) in an ADP-Glo™ Kinase Assay, while exhibiting negligible inhibition of ROCK2 kinase at the same concentrations [1]. By comparison, SGI-1776—a well-characterized ATP-competitive pan-PIM inhibitor used as the positive control in the same study—has a reported PIM1 IC50 of 7 nM (0.007 μM) in cell-free assays . Although SGI-1776 is ~80-fold more potent against isolated PIM1 enzyme, the two compounds show nearly equipotent anti-proliferative effects in MDA-MB-231 triple-negative breast cancer cells (see Evidence Item 2), suggesting that NEO achieves cellular efficacy through additional target engagement beyond PIM1 alone. This kinase selectivity profile (PIM1 over ROCK2) distinguishes NEO from multi-kinase inhibitors and positions it as a mechanistically distinct PIM1-targeting probe for studying PIM1-ROCK2-STAT3 signaling crosstalk in cancer migration [1].

PIM1 Inhibition
Cross-study comparable
NEO IC50 0.56 μM vs. SGI-1776 0.007 μM (enzyme); cellular potency comparable in MDA-MB-231
Reported enzyme-level difference; comparable cellular response context may reflect polypharmacology
ADP-Glo Kinase Assay; PIM1 selectivity over ROCK2 noted
PIM1 kinase Triple-negative breast cancer Kinase inhibitor selectivity

Head-to-Head Anti-Proliferative Comparison vs. SGI-1776

In a direct, same-plate head-to-head comparison using the MTT assay, Neoprzewaquinone A (NEO) and the reference PIM1 inhibitor SGI-1776 were tested simultaneously across 10 human cell lines (9 cancer + 1 normal) [1]. NEO demonstrated the most pronounced anti-proliferative effect in MDA-MB-231 triple-negative breast cancer cells (IC50 = 4.69 ± 0.38 μM at 72 h), which was numerically superior to SGI-1776 (IC50 = 4.91 ± 0.21 μM at 72 h) [1]. Crucially, NEO exhibited substantially greater potency than SGI-1776 in HEPG-2 liver cancer cells (IC50: 6.08 ± 0.64 μM vs. 11.92 ± 2.76 μM, a ~2-fold advantage) and MCF-7 breast cancer cells (IC50: 9.51 ± 0.42 μM vs. 13.34 ± 1.57 μM, a ~1.4-fold advantage) [1]. Time-course analysis in MDA-MB-231 cells revealed that both NEO and SGI-1776 showed time-dependent potency increases (NEO IC50 at 24, 48, 72 h: 11.14, 7.11, 4.69 μM; SGI-1776: 11.74, 8.03, 4.90 μM, respectively) [1]. Notably, NEO demonstrated selectivity against some cancer lines compared to normal MCF-10A mammary epithelial cells (IC50 = 6.18 ± 0.61 μM), whereas SGI-1776 showed limited selectivity (IC50 = 7.63 ± 2.04 μM) [1].

Anti-proliferative
Head-to-head
MDA-MB-231: NEO 4.69 μM vs SGI 4.91 μM; HEPG-2: 6.08 vs 11.92 μM (72 h MTT)
Reported comparable or higher potency across multiple cell lines; supports cell-model endpoint review
10-cell-line panel; time-dependent potency increase observed
Cancer cell viability Multi-cell-line screening Triple-negative breast cancer

IL-15Rα Antagonism vs. Cefazolin

In a systematic virtual screening campaign of >3,000 compounds from 48 traditional Chinese medicines, Neoprzewaquinone A (Neo) was identified as the molecule with the highest specific binding affinity to IL-15Rα, with a dissociation constant KD of 0.62 ± 0.20 μmol·L⁻¹ determined by surface plasmon resonance (SPR) using a Biacore T200 system [1]. In functional cell-based assays, Neo significantly inhibited IL-15-induced proliferation of Mo7e cells with an IC50 of 1.075 μmol·L⁻¹ [1]. Critically, this IC50 is approximately 120-fold lower (i.e., 120× more potent) than that of Cefazolin, a clinically used cephalosporin antibiotic that also acts as an IL-15-specific antagonist and served as the reference comparator in the study [1]. This quantitative superiority establishes NEO as the most potent small-molecule IL-15Rα antagonist identified to date from natural product sources. The functional relevance of this target engagement is corroborated by the independent demonstration that NEO suppresses IL-15-induced proliferation, migration, and phagocytosis in HMC3 human microglial cells, with effects described as superior to those of the positive control drug Cephalothin [2].

IL-15Rα Antagonism
Head-to-head
KD 0.62 μM (SPR); Mo7e IC50 1.075 μM; ~120× more potent than Cefazolin reference
Reported highest affinity natural IL-15Rα antagonist in screening; functional validation in microglial assays
SPR Biacore T200; CCK8 assay; comparator context requires review
IL-15Rα antagonist Mo7e proliferation Neuroinflammation

TLR4/MD2 Direct Binding Affinity

Neoprzewaquinone A (Neo A) was identified through virtual screening of Salvia miltiorrhiza constituents against the TLR4/MD2 protein complex as the compound with the highest predicted binding affinity (−12.8 kcal·mol⁻¹) [1]. Experimental validation by SPR confirmed that Neo A directly binds to rhTLR4/MD2, rhTLR4 alone, and rhMD2 alone, with KD values of 267, 534, and 228 nmol·L⁻¹, respectively [1]. The strongest affinity was observed for the rhMD2 subunit (KD = 228 nmol·L⁻¹), suggesting MD2 as the primary binding site. Functionally, Neo A significantly disrupted LPS binding to cell membrane receptors (P < 0.01), inhibited TLR4-MD2 dimerization in LPS-stimulated cells (P < 0.01), suppressed NF-κB p65 phosphorylation (P < 0.05), and markedly reduced secretion of NO, TNF-α, IL-6, and IL-1β (P < 0.05 to P < 0.01) [1]. For context, the well-known synthetic TLR4 signaling inhibitor TAK-242 (Resatorvid) acts through covalent modification of Cys747 in the intracellular TIR domain of TLR4 rather than by direct competition with LPS at the extracellular TLR4/MD2 interface [2]. Thus, Neo A's mechanism—direct binding to the LPS-binding site on the TLR4/MD2 ectodomain—represents a mechanistically distinct and pharmacologically complementary approach to TLR4 antagonism that is not achievable with TAK-242 or other intracellular-domain-targeting TLR4 inhibitors.

TLR4/MD2 Binding
Class-level
KD 267 nM (complex), 228 nM (MD2 subunit). Competitive LPS displacement mechanism.
Extracellular binding mode distinct from intracellular TIR-domain inhibitors; supports mechanism-specific studies
SPR validation; distinct from TAK-242 covalent TIR targeting
TLR4/MD2 antagonist LPS competition Anti-inflammatory mechanism

Algicidal Efficacy and Selectivity

Neoprzewaquinone A (neo-przewaquinone A) was isolated as the principal algicidal compound from Salvia miltiorrhiza extract through bioassay-guided fractionation targeting Microcystis aeruginosa, the most common bloom-forming toxic cyanobacterium [1]. The compound exhibited an EC50 of 4.68 mg·L⁻¹ (approximately 8.41 μmol·L⁻¹ based on MW 556.6) against M. aeruginosa [1]. Importantly, the algicidal activity demonstrated a selectivity window toward the target cyanobacterium: the EC50 values against the non-target beneficial green algae Chlorella pyrenoidosa and Scenedesmus obliquus were 14.78 mg·L⁻¹ and 10.37 mg·L⁻¹, respectively, corresponding to selectivity margins (EC50,non-target / EC50,M. aeruginosa) of 3.16-fold and 2.22-fold [1]. For comparative context, the well-known algicidal compound sanguinarine showed a 3-day EC50 of 0.47 mg·L⁻¹ against M. aeruginosa, which is ~10-fold more potent than NEO but with a narrower selectivity window against non-target species (7-day EC50 of 0.36 mg·L⁻¹, representing a selectivity ratio of ~1.3-fold) [2]. The mechanism of NEO's algicidal action involves morphological damage/lysis of M. aeruginosa cells, increased malondialdehyde content (indicating membrane lipid peroxidation), decreased soluble protein, total antioxidant capacity and superoxide dismutase activity, and significant downregulation of three photosynthesis-related genes (psaB, psbD, and rbcL) [1].

Algicidal Activity
Cross-study
M. aeruginosa EC50 4.68 mg/L; selectivity 3.2× vs. green algae
Reported selectivity window for cyanobacteria studies; supports environmental model review
Photosynthesis gene downregulation observed; sanguinarine selectivity narrower
Algicidal activity Microcystis aeruginosa Selective cyanobacteria control

Neoprzewaquinone A Application Scenarios


TNBC Metastasis: PIM1/ROCK2/STAT3 Pathway

For labs studying TNBC cell migration and epithelial-mesenchymal transition (EMT), Neoprzewaquinone A is the compound of choice based on the direct head-to-head evidence from Zhao et al. (2023) [1]. NEO at sub-cytotoxic concentrations (1–3 μM) significantly suppressed MDA-MB-231 wound healing and Transwell invasion, matching the efficacy of SGI-1776 while providing a structurally distinct chemotype for orthogonal validation. The PIM1 kinase IC50 of 0.56 μM, combined with near-identical anti-proliferative potency to SGI-1776 in MDA-MB-231 cells (IC50 4.69 vs. 4.91 μM at 72 h) but superior potency in HEPG-2 cells (6.08 vs. 11.92 μM), makes NEO the preferred tool for PIM1-dependent migration studies where comparisons across breast and liver cancer contexts are needed [1]. Furthermore, NEO's demonstrated in vivo intraocular pressure reduction in rabbits and thoracic aortic ring relaxation in rats suggest utility for labs bridging TNBC signaling with smooth muscle/cardiovascular pharmacology [1].

HCC: EGFR Ubiquitination and PI3K-AKT Pathway

For HCC research groups seeking a compound that simultaneously targets EGFR stability and PI3K-AKT signaling, Neoprzewaquinone A provides a mechanistically unique profile not available from standard-of-care agents. In a HepG2 xenograft model, NEO demonstrated greater anti-tumor efficacy than Sorafenib, the FDA-approved first-line HCC therapy, while showing minimal effects on normal tissues [2]. NEO's mechanism—promoting ubiquitin-mediated EGFR degradation and suppressing p-AKT/p-Bad while upregulating Cleaved Caspase-3—addresses a key resistance liability of EGFR-targeted therapies, which typically rely on kinase domain inhibition rather than receptor depletion [2]. The compound's anti-proliferative IC50 of 6.08 μM in HEPG-2 cells (from the Zhao et al. 2023 panel) provides a benchmark for in vitro HCC activity that is ~2-fold superior to SGI-1776 in the same line, further supporting NEO's preferential selection for HCC-focused programs [1].

Neuroinflammation: IL-15-Driven Microglial Activation

Neoprzewaquinone A is the optimal compound selection for research on IL-15-mediated neuroinflammation, based on two independent lines of convergent evidence. First, NEO is the highest-affinity IL-15Rα small-molecule antagonist identified from >3,000 natural product candidates (KD = 0.62 μmol·L⁻¹), with a functional Mo7e cell IC50 that is 120-fold more potent than the reference IL-15 antagonist Cefazolin [3]. Second, in IL-15-stimulated HMC3 human microglial cells, NEO significantly suppressed proliferation, migration, and phagocytosis—key parameters of microglial activation—with effects described as superior to the positive control drug Cephalothin [4]. Additionally, NEO modulated energy metabolism in HMC3 cells (glycolysis, mitochondrial respiration), providing a metabolic dimension to its anti-neuroinflammatory profile. For labs studying multiple sclerosis, neuropsychiatric disorders associated with IL-15 dysregulation, or blood-brain barrier disruption-related CNS inflammation, NEO is the only commercially available natural IL-15Rα antagonist with validated microglial functional data [4].

TLR4/MD2-Directed Anti-Inflammatory Drug Discovery

Neoprzewaquinone A should be prioritized by drug discovery teams seeking a validated, reversibly binding TLR4/MD2 extracellular antagonist as a tool compound or reference standard. The experimentally determined KD values for the full TLR4/MD2 complex (267 nmol·L⁻¹) and individual subunits (rhTLR4: 534 nmol·L⁻¹; rhMD2: 228 nmol·L⁻¹) provide the quantitative binding parameters necessary for SAR studies and computational docking validation [5]. Neo A's ability to competitively displace LPS from the TLR4/MD2 binding interface, inhibit receptor dimerization, and suppress downstream NF-κB p65 phosphorylation and pro-inflammatory cytokine secretion (NO, TNF-α, IL-6, IL-1β) distinguishes it from the clinical-stage TAK-242, which acts intracellularly via TIR domain covalent modification [5]. This mechanistic orthogonality makes NEO the preferred positive control or chemical probe for academic and industrial programs developing extracellular TLR4 antagonists for sepsis, acute lung injury, or sterile inflammatory conditions where LPS-site competition is the desired pharmacological strategy [5].

Application
Selection Property
Validation Focus
TNBC migration pathway studies
PIM1/ROCK2/STAT3 pathway inhibition context
Wound-healing and invasion assay endpoints; STAT3 phosphorylation
HCC EGFR/PI3K-AKT research
EGFR ubiquitination and PI3K-AKT signaling context
Xenograft model response; EGFR degradation and apoptosis markers
IL-15-driven neuroinflammation models
IL-15Rα binding affinity and functional antagonism context
Microglial proliferation and phagocytosis assays; metabolic profiling
TLR4 extracellular antagonist tool
TLR4/MD2 ectodomain binding selectivity
LPS competition binding; NF-κB and cytokine secretion endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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